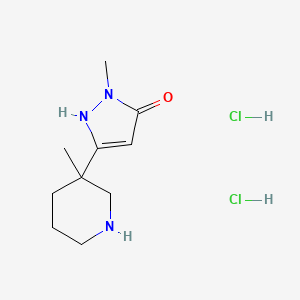
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
描述
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as MPDL3280A and is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of certain cancer cells and interacts with programmed cell death protein 1 (PD-1) on T-cells, leading to T-cell exhaustion and immune evasion by cancer cells. MPDL3280A is designed to block the interaction between PD-L1 and PD-1, thereby restoring T-cell function and enhancing anti-tumor immune responses.
作用机制
The mechanism of action of MPDL3280A involves the inhibition of the PD-L1/PD-1 pathway, which is a key immune checkpoint that regulates T-cell activation and function. By blocking the interaction between PD-L1 and PD-1, MPDL3280A restores T-cell function and enhances anti-tumor immune responses. This leads to the destruction of cancer cells and the prevention of tumor growth and metastasis.
Biochemical and Physiological Effects:
MPDL3280A has several biochemical and physiological effects on the body. It enhances T-cell activation and function, leading to the destruction of cancer cells and the prevention of tumor growth and metastasis. It also inhibits the expression of PD-L1 on cancer cells, thereby reducing their ability to evade the immune system. MPDL3280A has been shown to have a good safety profile and is generally well-tolerated by patients.
实验室实验的优点和局限性
MPDL3280A has several advantages for use in lab experiments. It is a highly specific monoclonal antibody that targets PD-L1, making it a valuable tool for studying the PD-L1/PD-1 pathway and its role in cancer immunology. It is also relatively easy to use and can be administered intravenously or subcutaneously. However, there are some limitations to the use of MPDL3280A in lab experiments. It is expensive and may not be readily available in all research settings. In addition, its effects may be influenced by other factors, such as the presence of other immune checkpoint proteins or the tumor microenvironment.
未来方向
There are several future directions for the use of MPDL3280A in scientific research. One area of focus is the identification of biomarkers that can predict response to MPDL3280A therapy. This could help to identify patients who are most likely to benefit from treatment and improve patient outcomes. Another area of focus is the combination of MPDL3280A with other immunotherapies, such as checkpoint inhibitors or vaccines, to enhance anti-tumor immune responses. Finally, there is ongoing research into the development of next-generation PD-L1 inhibitors that may have improved efficacy and safety profiles compared to MPDL3280A.
科学研究应用
MPDL3280A has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, bladder cancer, and renal cell carcinoma. In clinical trials, MPDL3280A has shown promising results in terms of improving overall survival and progression-free survival in patients with advanced or metastatic cancer. MPDL3280A has also been investigated as a potential therapy for other diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRUINCBUFQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



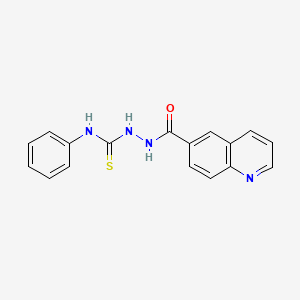

amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)

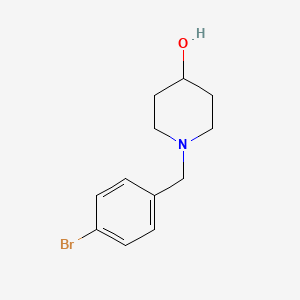
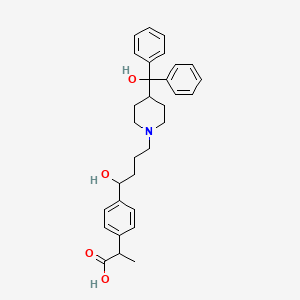


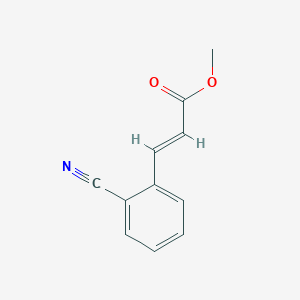
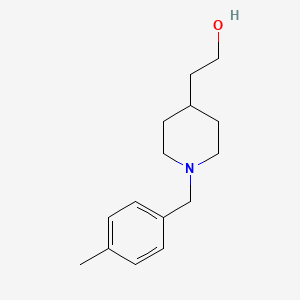
![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)
